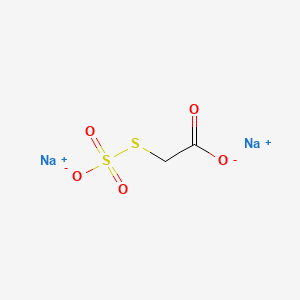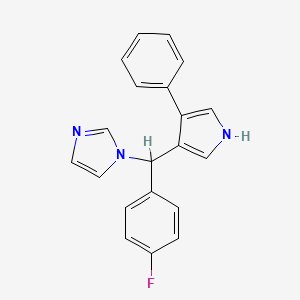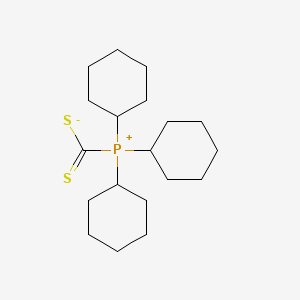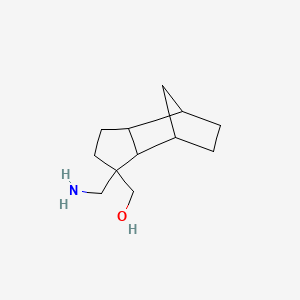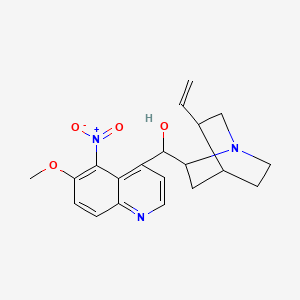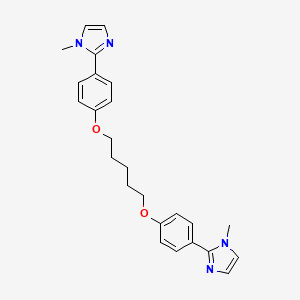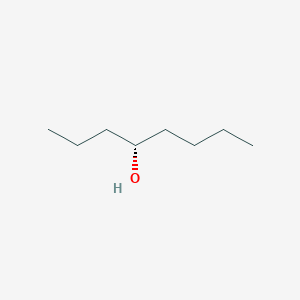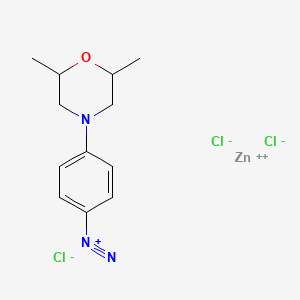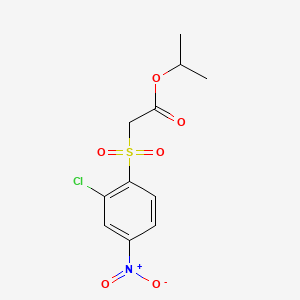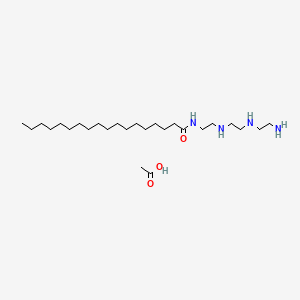
1,4-Dichloro-2-butanol, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-2-butanol, (2S)- is an organic compound with the molecular formula C4H8Cl2O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-butanol can be synthesized from 1,2,4-butanetriol. The process involves adding 1,2,4-butanetriol and acetic acid to a reaction vessel, stirring, and heating to around 85°C. Hydrogen chloride gas is then introduced, and the temperature is maintained at 90 ± 2°C. When a large amount of hydrogen chloride gas overflows, the aeration is stopped .
Industrial Production Methods
In an industrial setting, the synthesis of 1,4-Dichloro-2-butanol involves similar steps but on a larger scale. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product. The final product is then purified through distillation and other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dichloro-2-butanol undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form simpler alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.
Major Products Formed
Substitution: Products include various substituted alcohols and ethers.
Oxidation: Products include ketones and aldehydes.
Reduction: Products include simpler alcohols and hydrocarbons.
Aplicaciones Científicas De Investigación
1,4-Dichloro-2-butanol is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Dichloro-2-butanol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved include nucleophilic substitution, oxidation, and reduction.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dichlorobutane: Similar in structure but lacks the hydroxyl group.
2,3-Dichloro-1-propanol: Similar in having two chlorine atoms but differs in the position of the hydroxyl group.
1,2-Dichloroethane: Similar in having two chlorine atoms but differs in the carbon chain length.
Uniqueness
1,4-Dichloro-2-butanol is unique due to its chiral nature and the presence of both chlorine and hydroxyl groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.
Propiedades
Número CAS |
847375-53-5 |
|---|---|
Fórmula molecular |
C4H8Cl2O |
Peso molecular |
143.01 g/mol |
Nombre IUPAC |
(2S)-1,4-dichlorobutan-2-ol |
InChI |
InChI=1S/C4H8Cl2O/c5-2-1-4(7)3-6/h4,7H,1-3H2/t4-/m0/s1 |
Clave InChI |
CKNNDWZSFAPUJS-BYPYZUCNSA-N |
SMILES isomérico |
C(CCl)[C@@H](CCl)O |
SMILES canónico |
C(CCl)C(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


